molecular formula C8H8ClF3N2 B1390863 2-(Trifluoromethyl)benzamidine hydrochloride CAS No. 1171756-10-7

2-(Trifluoromethyl)benzamidine hydrochloride

Cat. No.: B1390863
CAS No.: 1171756-10-7
M. Wt: 224.61 g/mol
InChI Key: XGVJIKBARHCQHE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H7F3N2·HCl. It is known for its unique trifluoromethyl group attached to the benzamidine structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Mechanism of Action

Target of Action

Benzamidine, a compound with a similar structure, is known to interact with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)benzamidine hydrochloride is currently unknown. As mentioned earlier, benzamidine interacts with various proteins, potentially influencing their function . It’s possible that this compound may have a similar mode of action, but this needs to be confirmed through further studies.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming stable complexes that inhibit their activity. The interaction between this compound and these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to alterations in gene expression and cellular metabolism. For instance, the inhibition of thrombin by this compound can affect the coagulation cascade, impacting cell function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of serine proteases. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. The inhibitor forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is crucial for its effectiveness in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can maintain its inhibitory effects for extended periods, although its potency may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is essential for its inhibitory effects on target enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with cytoplasmic proteases. Additionally, the compound can be directed to specific organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzonitrile with ammonia or an amine under acidic conditions to form the benzamidine structure. The hydrochloride salt is then formed by treating the resulting benzamidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethyl)benzamidine hydrochloride is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzamidine hydrochloride
  • 2-(Trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)benzamide

Uniqueness

2-(Trifluoromethyl)benzamidine hydrochloride is unique due to its specific trifluoromethyl group attached to the benzamidine structure. This configuration imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. The trifluoromethyl group also enhances the compound’s reactivity and binding affinity, making it valuable in various scientific research applications .

Properties

IUPAC Name

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJIKBARHCQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655092
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171756-10-7
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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